2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Description
Chemical Structure: The compound features a 1,2-oxazole core substituted at position 5 with a 4-chlorophenyl group. The acetamide moiety is linked to a 3-fluoro-4-methylphenyl group via a methylene bridge. This structural configuration combines electron-withdrawing (chloro, fluoro) and lipophilic (methyl) substituents, which may enhance metabolic stability and target binding .
Molecular Formula: C₁₉H₁₅ClFN₂O₂.
Molecular Weight: 364.79 g/mol.
Key Features:
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-11-2-7-14(8-16(11)20)21-18(23)10-15-9-17(24-22-15)12-3-5-13(19)6-4-12/h2-9H,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWRSUYYEFYROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorobenzoyl chloride and hydroxylamine hydrochloride, under basic conditions.
Acylation Reaction: The resulting oxazole derivative is then subjected to an acylation reaction with 3-fluoro-4-methylaniline in the presence of a suitable acylating agent, such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluoro-methylphenyl groups.
Oxidation and Reduction: The oxazole ring and the acetamide moiety can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide, and reducing agents like sodium borohydride or lithium aluminum hydride, can be used.
Major Products
Substitution Reactions: Products may include derivatives with substituted amino, thiol, or alkoxy groups.
Oxidation and Reduction: Products may include oxidized or reduced forms of the oxazole ring or the acetamide moiety.
Scientific Research Applications
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Lipophilicity: The target compound’s fluorine atom enhances logP (~3.2) compared to non-fluorinated analogs (e.g., oxadiazolidinone derivative: logP ~2.5) .
- Hydrogen Bonding: The acetamide group in the target compound forms N–H···O interactions, similar to triazole analogs, but fluorine may reduce basicity compared to dimethylamino-substituted derivatives (e.g., : pKa ~8.5 vs. target ~7.8) .
Research Findings and Trends
Biological Activity
The compound 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a member of the oxazole derivatives, which have gained attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chlorophenyl group and a fluoro-methylphenyl group attached to an oxazole moiety, which is crucial for its biological activity.
1. Antibacterial Activity
Research indicates that compounds with oxazole rings often exhibit significant antibacterial properties. For instance, studies have shown that derivatives similar to 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide demonstrate varying degrees of effectiveness against common bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0048 mg/mL |
| Staphylococcus aureus | 0.0195 mg/mL |
| Bacillus subtilis | 0.0098 mg/mL |
| Salmonella typhi | 0.039 mg/mL |
These findings suggest that the compound could be a candidate for further development as an antibacterial agent .
2. Antifungal Activity
Similar to its antibacterial properties, the compound also exhibits antifungal activity. The antifungal efficacy was particularly noted against species such as Candida albicans, with MIC values indicating moderate effectiveness.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
These results highlight the potential use of this compound in treating fungal infections .
3. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong inhibition |
| Urease | Moderate to strong inhibition |
These enzyme inhibitory activities suggest potential therapeutic applications in neuroprotection and treatment of gastrointestinal disorders .
The biological activities of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide are thought to be mediated through several mechanisms:
- Interaction with Bacterial Cell Walls: The oxazole ring may interfere with the synthesis or integrity of bacterial cell walls.
- Disruption of Fungal Membranes: Similar mechanisms may apply to fungi, where the compound disrupts membrane integrity.
- Enzyme Binding: The structural features allow for effective binding to active sites on enzymes like AChE, leading to inhibition .
Case Studies
Several case studies have highlighted the effectiveness of oxazole derivatives in clinical settings:
- A study on a related oxazole derivative showed significant reductions in bacterial load in animal models infected with E. coli and S. aureus.
- Clinical trials assessing the efficacy of similar compounds against fungal infections demonstrated improved outcomes compared to standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
